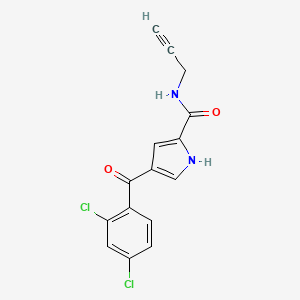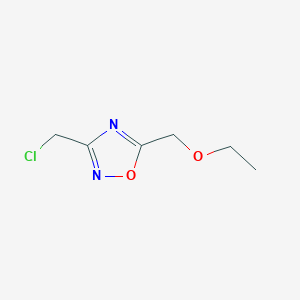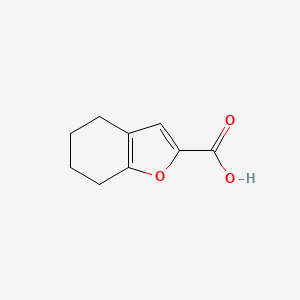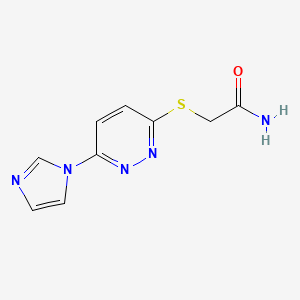
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea, also known as BPDU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPDU is a urea derivative that belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as a potential treatment for depression and anxiety disorders. Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research.
Another area of research has been the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that this compound exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This makes it a potential candidate for further research in this area.
Wirkmechanismus
The exact mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea is not fully understood. However, studies have suggested that it acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to its anxiolytic and antidepressant effects. It has also been found to exhibit neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea in lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the effects of serotonin on various physiological processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea. One area of research could be to investigate its potential as a treatment for other psychiatric disorders such as bipolar disorder and schizophrenia. Another area of research could be to investigate its potential as a treatment for other neurodegenerative disorders such as Parkinson's disease. Additionally, further research could be conducted to investigate the exact mechanism of action of this compound, which could lead to the development of more effective treatments for depression and anxiety disorders.
Synthesemethoden
The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea involves the reaction of 2,4-dimethoxyphenyl isocyanate with 3-(benzofuran-2-yl)propylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Eigenschaften
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-15-9-10-17(19(13-15)25-2)22-20(23)21-11-5-7-16-12-14-6-3-4-8-18(14)26-16/h3-4,6,8-10,12-13H,5,7,11H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTVPCKXFPVNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCCC2=CC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)


![N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2791302.png)



![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2791310.png)
![ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2791311.png)
![6-chloro-4-({3-[3-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2791312.png)